

Spectroscopic Data Interpretation for 5-Bromo-2-phenyloxazole: A Comparative Guide

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Compound of Interest

Compound Name: 5-Bromo-2-phenyloxazole

Cat. No.: B1271533

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For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthesized compounds is a critical step. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical techniques that provide detailed information about a molecule's structure and connectivity. This guide offers a comprehensive interpretation of the expected ^1H NMR, ^{13}C NMR, and mass spectrometry data for **5-Bromo-2-phenyloxazole**, a substituted oxazole of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data derived from the analysis of structurally similar compounds and established spectroscopic principles.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative data from ^1H NMR, ^{13}C NMR, and mass spectrometry for **5-Bromo-2-phenyloxazole**. These predictions are based on data from analogous compounds, including 2,5-diphenyloxazole and other substituted heteroaromatics.

Table 1: Predicted ^1H NMR Spectral Data of **5-Bromo-2-phenyloxazole** (Solvent: CDCl_3 , 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|-----------------------|
| ~ 8.10 - 8.05 | Multiplet | 2H | Phenyl-H (ortho) |
| ~ 7.50 - 7.40 | Multiplet | 3H | Phenyl-H (meta, para) |
| ~ 7.35 | Singlet | 1H | Oxazole-H4 |

Table 2: Predicted ^{13}C NMR Spectral Data of **5-Bromo-2-phenyloxazole** (Solvent: CDCl_3 , 100 MHz)

| Chemical Shift (δ) ppm | Carbon Assignment |
|---------------------------------|-------------------|
| ~ 162.0 | Oxazole-C2 |
| ~ 149.0 | Oxazole-C5 |
| ~ 131.0 | Phenyl-C (para) |
| ~ 129.0 | Phenyl-C (meta) |
| ~ 127.0 | Phenyl-C (ipso) |
| ~ 126.5 | Phenyl-C (ortho) |
| ~ 122.0 | Oxazole-C4 |

Table 3: Predicted Mass Spectrometry (EI) Data for **5-Bromo-2-phenyloxazole**

| m/z | Predicted Relative Intensity (%) | Assignment |
|---------|----------------------------------|---|
| 223/225 | High | $[\text{M}]^+$ (Molecular ion with Br isotopes) |
| 144 | Moderate | $[\text{M} - \text{Br}]^+$ |
| 105 | High | $[\text{C}_6\text{H}_5\text{CO}]^+$ |
| 77 | Moderate | $[\text{C}_6\text{H}_5]^+$ |

Experimental Protocols

The following are generalized experimental protocols for acquiring high-quality NMR and mass spectrometry data for compounds like **5-Bromo-2-phenyloxazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **5-Bromo-2-phenyloxazole** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** Spectra are acquired on a 400 MHz NMR spectrometer.
- **^1H NMR Acquisition:** A standard proton experiment is performed with a spectral width of approximately 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added and averaged.
- **^{13}C NMR Acquisition:** A proton-decoupled carbon experiment is performed with a spectral width of approximately 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is typically required to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).

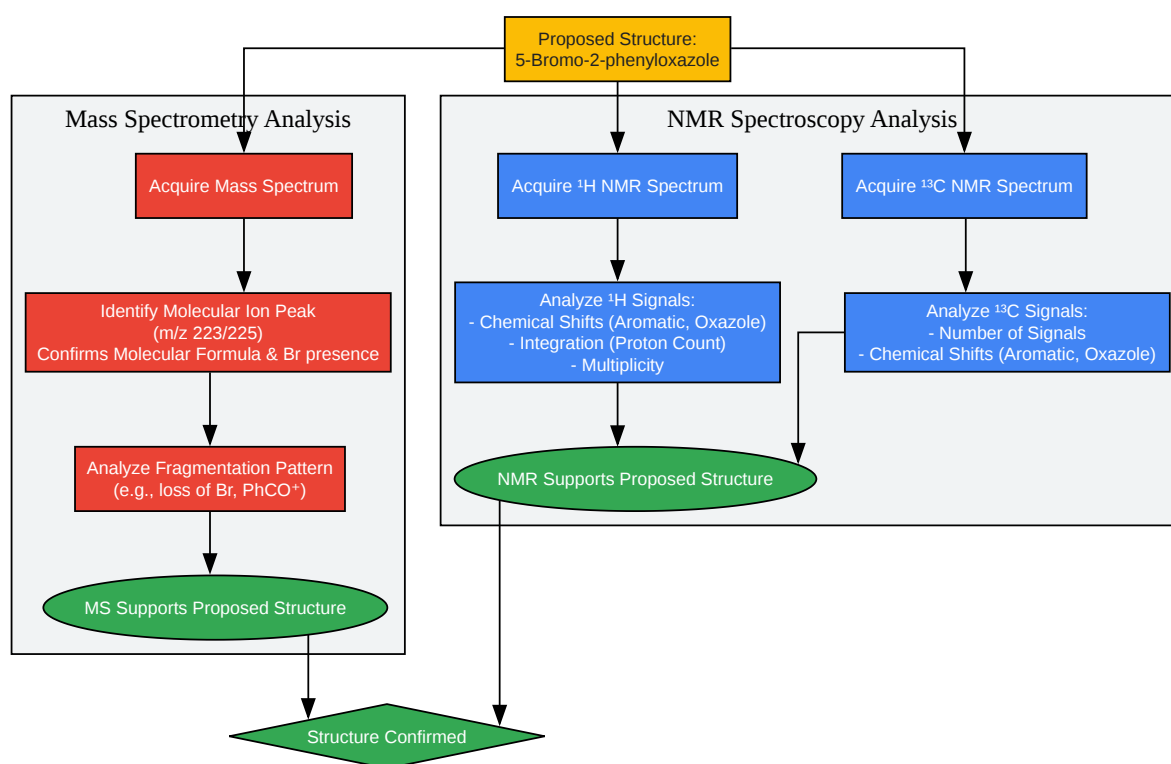
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron Impact (EI) ionization is used with a standard electron energy of 70 eV.
- **Mass Analysis:** The mass analyzer is set to scan a mass-to-charge (m/z) range of 50-300 amu.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (approximately 1:1 ratio for

^{79}Br and ^{81}Br is a key diagnostic feature.

Data Interpretation Workflow

The combined analysis of NMR and mass spectrometry data provides a robust confirmation of the chemical structure. The logical workflow for this process is illustrated in the diagram below.



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Caption: Workflow for the spectroscopic confirmation of **5-Bromo-2-phenyloxazole**.

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